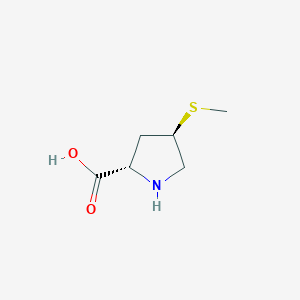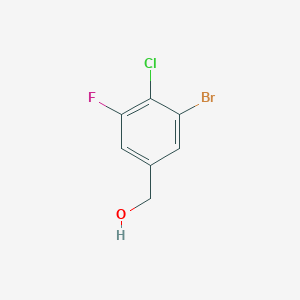
Methyl 5-propyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-propyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-propyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 5-propyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Enzymatic synthesis using lipases, such as Novozym 435, has been reported to achieve high yields under mild conditions. This method involves the transesterification of pyrrole esters with various alcohols, optimizing factors such as solvent, temperature, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-propyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated pyrrole derivatives .
Scientific Research Applications
Methyl 5-propyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of flavor and fragrance compounds due to its aromatic properties
Mechanism of Action
The mechanism of action of methyl 5-propyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrrole-2-carboxylate
- Methyl 5-methyl-1H-pyrrole-2-carboxylate
- Methyl 5-formyl-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-propyl-1H-pyrrole-2-carboxylate is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 5-propyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-4-7-5-6-8(10-7)9(11)12-2/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
FKWRDPUWXRNEAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)

![2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864927.png)
![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)

